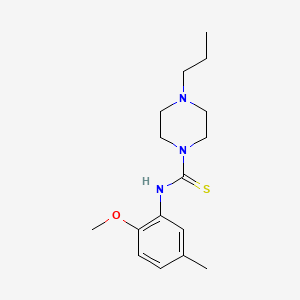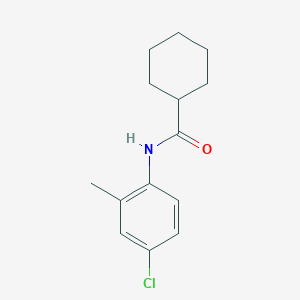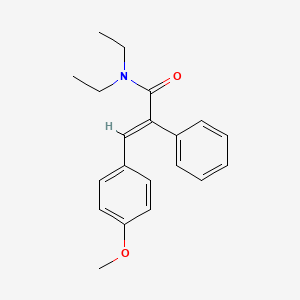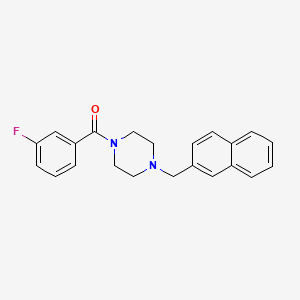
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative and is classified as a selective serotonin reuptake inhibitor (SSRI).
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have analgesic effects, which may be useful in the treatment of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it useful for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that it may not be suitable for studying the effects of other neurotransmitters or systems.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to reduce the rewarding effects of opioids in animal models, suggesting that it may be useful in the treatment of addiction. Another area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further research is needed to explore these potential applications of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It works by selectively inhibiting the reuptake of serotonin in the brain, which can improve mood and reduce anxiety. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential use in the treatment of various conditions, including depression, anxiety, neuropathic pain, and drug addiction. Future research is needed to explore these potential applications and to further understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with propylpiperazine and ammonium thiocyanate to form N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields. It has been found to have antidepressant and anxiolytic effects in animal models. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-4-7-18-8-10-19(11-9-18)16(21)17-14-12-13(2)5-6-15(14)20-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBLMQWLOUJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)


![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)